Cefdinir-15N2,13C

LC-MS/MS Stable Isotope Internal Standard Bioanalysis

Cefdinir-15N2,13C is the definitive triple-labeled stable isotope internal standard (SIL-IS) for cefdinir quantification: +3 Da mass shift, zero H/D exchange, true co-elution with native analyte, and immunity to ion suppression. This backbone-labeled isotopologue ensures FDA/EMA method validation compliance for ANDA/DMF filings, PK studies, ICH Q1A(R2) forced degradation, and USP/EP QC release. Eliminate deuterium liability and matrix effects with the validated choice.

Molecular Formula C₁₃¹³CH₁₃N₃¹⁵N₂O₅S₂
Molecular Weight 398.39
Cat. No. B1150671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefdinir-15N2,13C
Synonyms(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo--5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-15N2,13C;  FK-482-15N2,13C;  BMY-28488-15N2,13C;  Omnicef-15N2,13C; 
Molecular FormulaC₁₃¹³CH₁₃N₃¹⁵N₂O₅S₂
Molecular Weight398.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefdinir-15N2,13C Analytical Reference Standard for LC-MS/MS Quantification and Regulatory Bioanalysis


Cefdinir-15N2,13C is a triple-labeled, stable isotope internal standard (SIL-IS) of the third-generation cephalosporin antibiotic cefdinir. In this isotopologue, two nitrogen atoms are substituted with 15N and one carbon atom with 13C . With a molecular formula of C13(13C)H13N3(15N)2O5S2 and a molecular weight of 398.39 g/mol, the compound provides a mass shift of +3 Da relative to unlabeled cefdinir (MW 395.39) . It is supplied as an off-white powder with a purity of ≥98% . The compound is specifically designed for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, where its near-identical physicochemical properties to the analyte minimize matrix effects and ion suppression while enabling precise quantification [1].

Why Unlabeled Cefdinir or Deuterated Analogs Cannot Substitute for Cefdinir-15N2,13C in Validated Bioanalytical Workflows


Direct substitution with unlabeled cefdinir as an internal standard is analytically invalid for MS-based quantification because it cannot be mass-resolved from the analyte, failing the fundamental requirement of a distinct m/z channel . While deuterated cefdinir analogs (e.g., cefdinir-d3) provide a mass shift, they suffer from hydrogen-deuterium exchange in protic solvents and biological matrices, leading to back-conversion to unlabeled analyte and compromised quantitative accuracy [1]. Furthermore, deuterium labeling introduces chromatographic isotope effects, causing retention time shifts relative to the analyte that undermine co-elution and reduce the effectiveness of matrix effect compensation [2][3]. In contrast, the 13C and 15N backbone labeling in Cefdinir-15N2,13C eliminates exchange liability and ensures near-identical chromatographic retention with the analyte [4]. This distinction is critical for regulatory bioanalysis under FDA and EMA guidelines, which mandate that internal standards demonstrate sufficient analytical differentiation and stability to support method validation [5].

Quantitative Differentiation of Cefdinir-15N2,13C vs. Unlabeled Cefdinir and Deuterated Analogs: Key Performance Metrics for Procurement Decisions


Isotopic Purity and Mass Shift: Cefdinir-15N2,13C vs. Unlabeled Cefdinir

Cefdinir-15N2,13C exhibits a molecular weight of 398.39 g/mol, representing a +3 Da mass shift from unlabeled cefdinir (MW 395.39 g/mol) . This mass differential exceeds the minimum threshold of ≥3 Da recommended for unambiguous mass spectrometric resolution in small-molecule LC-MS/MS quantification, effectively preventing isotopic cross-talk between analyte and internal standard channels [1]. The compound is specified with an isotopic enrichment of ≥98% 13C and 98% 15N, and a chemical purity of ≥98%, ensuring minimal unlabeled cefdinir contamination . In contrast, unlabeled cefdinir exhibits a mass of 395.39 g/mol and cannot be resolved from the analyte in MS detection, rendering it unsuitable as an internal standard .

LC-MS/MS Stable Isotope Internal Standard Bioanalysis

Chromatographic Co-elution and Matrix Effect Compensation: 13C/15N vs. Deuterium Labeling

In UPLC-MS/MS analyses, 13C/15N-labeled internal standards co-elute with their unlabeled analytes, whereas 2H-labeled analogs exhibit chromatographic retention time shifts [1]. In a comparative study of amphetamine and methamphetamine quantification, the 13C-labeled IS provided superior correction for ion suppression effects relative to the 2H-labeled IS across multiple chromatographic conditions [1]. This behavior is extrapolated to Cefdinir-15N2,13C versus a hypothetical cefdinir-d3 analog. Furthermore, 13C and 15N labels are positioned on the molecular backbone and are not susceptible to hydrogen-deuterium exchange with protic solvents or biological matrices, unlike deuterium labels on labile positions (e.g., alpha to carbonyls) [2]. The consequence is higher accuracy and precision in bioanalytical assays, with typical interday precision %CV values of ≤5.6% achievable using isotopically matched SIL-IS [3].

Ion Suppression Matrix Effect UPLC-MS/MS

Regulatory Traceability and Purity Specifications for ANDA/DMF Filings

Cefdinir-15N2,13C is supplied with a Certificate of Analysis (CoA) documenting chemical purity ≥98% and isotopic enrichment ≥98% for 13C and 15N . The compound is manufactured under quality systems that support further traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards upon request [1]. This level of documentation directly supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, where demonstrated purity and traceability are mandatory [2]. In comparison, unlabeled cefdinir reference standards lack the isotopic enrichment specification required for use as a SIL-IS and may not be accompanied by the same regulatory-grade documentation for bioanalytical method validation .

ANDA DMF Regulatory Compliance

Long-Term Stability and Recommended Storage Conditions

Vendor specifications indicate that Cefdinir-15N2,13C is stable for at least 1 year when stored at -20°C, with an alternative recommended storage temperature of 2-8°C for shorter-term use [1][2]. In contrast, deuterated analogs of other small molecules have been shown to undergo back-exchange over time, especially under acidic or basic storage conditions, which can alter isotopic purity and affect assay accuracy . The absence of labile deuterium in Cefdinir-15N2,13C mitigates this risk, providing a more robust shelf-life profile that is critical for long-term analytical projects and multi-site studies [3].

Stability Storage Reference Standard

Priority Application Scenarios for Cefdinir-15N2,13C in Regulated Bioanalysis and Pharmaceutical Quality Control


LC-MS/MS Method Development and Validation for ANDA/DMF Submissions

Cefdinir-15N2,13C serves as the definitive internal standard for developing and validating LC-MS/MS methods to quantify cefdinir in human plasma and urine, as required for ANDA and DMF filings. Its co-elution with the analyte and resistance to ion suppression ensure method accuracy and precision within FDA-specified acceptance criteria (±15% for non-LLOQ samples). The compound's documented purity and traceability directly support the method validation report sections on standard and reagent traceability. [1][2]

Forced Degradation and Stability-Indicating Assays

In forced degradation studies mandated by ICH Q1A(R2), Cefdinir-15N2,13C enables accurate quantification of cefdinir in the presence of degradation products. Its distinct mass channel prevents interference from degradation species, and its stability under stress conditions ensures that changes in analyte concentration are not confounded by internal standard degradation. [3]

Pharmacokinetic and Bioequivalence Studies

For pharmacokinetic (PK) studies in preclinical species or human volunteers, the use of Cefdinir-15N2,13C as an internal standard improves the reliability of concentration-time profiles. The absence of H/D exchange eliminates a source of variability, while the +3 Da mass shift provides sufficient resolution even with high-resolution mass spectrometers. This supports robust calculation of PK parameters (AUC, Cmax, Tmax) for regulatory submission. [4][5]

Quality Control Release Testing of Cefdinir Drug Products

In commercial production, Cefdinir-15N2,13C can be employed as a reference standard for quality control (QC) release testing, particularly in HPLC-UV or LC-MS/MS assays for potency and impurity profiling. Its availability with USP/EP traceability facilitates compliance with pharmacopeial monograph requirements and reduces the burden of in-house standard qualification. [6][7]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefdinir-15N2,13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.